IMPDH2 Inhibition Comparison with Mycophenolic Acid
BindingDB reports a Ki of 320 nM for N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)isonicotinamide against human IMPDH2 (IMP substrate), compared with a Ki of approximately 10 nM for mycophenolic acid under similar conditions [1]. Although the SMILES string associated with this BindingDB entry does not match the compound's structure, the annotated activity remains the only publicly retrievable quantitative data point for this CAS number and is presented here with an explicit caveat regarding identity [1]. A positional isomer, N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide, has been listed by suppliers but no inhibitory activity has been disclosed for it, highlighting a data gap for direct comparison .
| Evidence Dimension | Inhibitory constant (Ki) for IMPDH2 |
|---|---|
| Target Compound Data | Ki = 320 nM (IMP substrate; Human IMPDH2) [1] |
| Comparator Or Baseline | Mycophenolic acid: Ki ≈ 10 nM (Human IMPDH2) [2] |
| Quantified Difference | Target compound is approximately 32-fold less potent than mycophenolic acid |
| Conditions | Recombinant human IMPDH2 enzyme assay; inosine-5′-monophosphate as substrate; NAD+ present [1] |
Why This Matters
Procurement for IMPDH2-related research requires awareness that the compound is 32-fold weaker than the clinical reference, which may limit its utility as a positive control but could make it a useful tool for studying inhibitor binding modes if the structural discrepancy is resolved.
- [1] BindingDB. BDBM50369349 (CHEMBL603997). Ki data for Inosine-5′-monophosphate dehydrogenase 2. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50369349 (accessed 2026-05-03). View Source
- [2] Sintchak MD, Fleming MA, Futer O, et al. Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid. Cell. 1996;85(6):921-930. doi:10.1016/S0092-8674(00)81275-1. View Source
